Phenyl chloromethanesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl chloromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S/c8-6-12(9,10)11-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSNYNWVSABRAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Phenyl Chloromethanesulfonate
Established Reaction Pathways for Direct Synthesis
Direct synthesis methods provide the most straightforward approaches to obtaining phenyl chloromethanesulfonate (B8650481). These typically involve the formation of the sulfonate ester bond in a single key step.
The most common direct synthesis of phenyl chloromethanesulfonate involves the esterification reaction between chloromethanesulfonyl chloride and phenol (B47542). libretexts.org This reaction is a classic example of forming a sulfonate ester from a sulfonyl chloride and an alcohol (in this case, a phenol). The reaction proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and formation of the ester linkage.
The general reaction can be represented as:
Reactants: Phenol, Chloromethanesulfonyl Chloride
Product: this compound
Byproduct: Hydrogen Chloride
To drive the reaction to completion and neutralize the hydrogen chloride byproduct, a base is typically employed. Common bases used for this purpose include pyridine, triethylamine, or potassium carbonate. researchgate.net The choice of base and solvent can significantly influence the reaction rate and yield.
A variation of this approach involves the use of pre-formed sodium phenoxide, which is a more potent nucleophile than phenol itself. This can lead to a faster reaction, especially with less reactive sulfonyl chlorides. libretexts.org
Nucleophilic substitution reactions provide an alternative direct pathway to this compound. evitachem.com In this approach, a suitable leaving group on a methanesulfonate (B1217627) derivative is displaced by a phenoxide nucleophile. While less common than the esterification of chloromethanesulfonyl chloride, this method can be advantageous when specific precursors are readily available.
An illustrative, though not specific to this compound, method involves the reaction of a sulfonate salt with a suitable electrophile. researchgate.net For instance, the reaction of sodium sulfinates with phenols can be induced by iodine to form sulfonate esters. researchgate.net
Indirect Synthetic Routes and Precursor Transformations
Indirect routes to this compound involve the synthesis of a related sulfonate ester followed by a chemical transformation to introduce the chloro-substituent. These methods can be useful for accessing specific analogs or when the direct routes are not feasible.
One potential indirect route involves the transformation of other halogenated sulfonates. For instance, a bromo- or iodo-methanesulfonate ester could theoretically be converted to the corresponding chloro-derivative through a halogen exchange reaction. However, specific examples for the synthesis of this compound via this pathway are not prominently documented in readily available literature.
The synthesis of analogous sulfonate esters provides insight into the derivatization of this compound. For example, the reaction of 3-halo-1,2,4-triazines with this compound affords the corresponding sulfonates as the sole reaction products. clockss.orgsemanticscholar.org This demonstrates the reactivity of the sulfonate ester group in further synthetic transformations.
Furthermore, the general synthesis of sulfonate esters from phenols has been explored under various conditions. For instance, a catalytic system of KF/NFSI and K2CO3 has been shown to be effective for the one-pot conversion of phenols into aryl dichloromethanesulfonates and aryl trichloromethanesulfonates. researchgate.net While not a direct synthesis of the monochloro-derivative, this highlights the potential for controlled chlorination of a precursor methanesulfonate.
Optimization of Synthetic Yields and Purity for Research Applications
For research applications, obtaining this compound in high yield and purity is crucial. Optimization of the synthetic protocol often involves a systematic study of reaction parameters.
Key parameters that are typically optimized include:
Reaction Temperature: The temperature can influence the rate of reaction and the formation of byproducts. Reactions are often carried out at room temperature or with cooling to control exothermicity. libretexts.org
Solvent: The choice of solvent can affect the solubility of reactants and the reaction mechanism. Aprotic solvents are commonly used.
Base: The type and amount of base used can significantly impact the yield. Stronger, non-nucleophilic bases are often preferred to avoid side reactions.
Reaction Time: Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) allows for the determination of the optimal reaction time to maximize product formation and minimize degradation.
Purification Method: Purification of the crude product is essential to remove unreacted starting materials, byproducts, and the base. Common purification techniques include column chromatography, recrystallization, and distillation under reduced pressure. cdnsciencepub.com
A study on the synthesis of sulfonate esters from sulfonyl chlorides and phenol investigated the optimization of reaction conditions, including variations in the sulfonyl chloride partner and the nucleophile. researchgate.net This type of systematic approach is essential for maximizing the yield and purity of this compound for research purposes.
Mechanistic Studies of Reactivity and Transformation Pathways
Nucleophilic Substitution Reactions Involving the Chloromethanesulfonate (B8650481) Moiety
Nucleophilic substitution reactions are fundamental transformations in organic chemistry, and the behavior of phenyl chloromethanesulfonate in these reactions is of considerable interest. mdpi.com The reactivity of the substrate is largely dictated by the nature of the chloromethanesulfonate group.
The chloromethanesulfonate group, also known as monochlate, has been identified as an exceptionally efficient leaving group in nucleophilic substitution and rearrangement reactions. mdpi.comresearchgate.net The effectiveness of a leaving group is a critical factor in determining the rate and feasibility of SN1 and SN2 reactions. researchgate.net Sulfonate esters, in general, are excellent leaving groups because their corresponding anions are weak bases, stabilized by resonance. periodicchemistry.com
The high nucleofugality of the chloromethanesulfonate group is attributed to the electron-withdrawing nature of the chlorine atom, which enhances the stability of the resulting anion after it departs. mdpi.com This makes the sulfonyl sulfur less susceptible to nucleophilic attack compared to corresponding methanesulfonates, thereby favoring substitution at the carbon center. mdpi.comresearchgate.net The utility of such highly activating leaving groups is significant, as it allows for reactions to proceed under milder conditions or with substrates that are typically less reactive. fau.edu
| Leaving Group | Common Abbreviation | Relative Reactivity | Key Feature |
|---|---|---|---|
| Trifluoromethanesulfonate | Triflate (TfO) | Very High | Strongly electron-withdrawing CF3 group. nih.gov |
| p-Toluenesulfonate | Tosylate (TsO) | High | Good resonance stabilization. nih.gov |
| Methanesulfonate (B1217627) | Mesylate (MsO) | Moderate-High | Less bulky than tosylate. nih.gov |
| Chloromethanesulfonate | Monochlate | Extremely Efficient | Electron-withdrawing chlorine enhances stability. mdpi.comresearchgate.net |
Oxygen-centered nucleophiles, such as phenols, readily participate in substitution reactions. The hydroxyl group of phenol (B47542) can act as a nucleophile, attacking an electrophilic center. mlsu.ac.in In the context of sulfonate esters, the reaction typically involves the formation of a new ester. For instance, various sulfonyl chlorides react with phenols to yield sulfonate esters in good to excellent yields. researchgate.net While this describes the formation of compounds like this compound, the reverse—or a substitution on a different part of a molecule containing this group—is mechanistically plausible.
The reactivity of the phenol can be significantly enhanced by converting it to its conjugate base, the phenoxide ion, by using a base like sodium hydroxide. libretexts.org The phenoxide ion is a much more potent nucleophile and reacts more rapidly with electrophiles. libretexts.org
Carbon-centered nucleophiles are crucial for forming new carbon-carbon bonds. The (benzenesulfonyl)difluoromethyl anion, a type of carbanion, has been shown to undergo nucleophilic substitution reactions (SN2) with primary alkyl halides. google.com This demonstrates the principle of using stabilized carbanions to attack electrophilic carbon centers. While a direct documented reaction of this compound with α-chlorocarbanions is not specified, the established reactivity of sulfonate esters suggests that such a reaction would proceed. The sulfone group is effective in stabilizing an adjacent carbanion, facilitating its formation and subsequent nucleophilic attack. google.comnih.gov
The stereochemical outcome of a nucleophilic substitution reaction provides critical insight into its mechanism. For primary and secondary substrates, reactions involving good leaving groups like sulfonates typically proceed via an SN2 mechanism. A hallmark of the SN2 reaction is the inversion of configuration at the chiral center, a phenomenon known as the Walden inversion. libretexts.orglibretexts.org
Classic studies on the interconversion of enantiomers, such as those involving 1-phenyl-2-propanol, demonstrated that the nucleophilic displacement of a tosylate group by an acetate (B1210297) ion occurs with a complete inversion of stereochemistry. libretexts.org This is because the nucleophile attacks the carbon atom from the side opposite to the leaving group. libretexts.org
| Mechanism | Substrate | Stereochemical Result | Rationale |
|---|---|---|---|
| SN2 | Primary/Secondary | Inversion of Configuration | Backside attack by the nucleophile. libretexts.orglibretexts.org |
| SN1 | Tertiary/Resonance Stabilized | Racemization | Formation of a planar carbocation intermediate. |
Given that the chloromethanesulfonate group is an excellent leaving group analogous to a tosylate, it is expected that its displacement from a chiral carbon would also proceed with inversion of configuration via an SN2 pathway, provided the substrate is not sterically hindered to the point of favoring an SN1 mechanism. periodicchemistry.com
Investigation of Condensation and Rearrangement Processes
Beyond simple substitution, the high reactivity of the chloromethanesulfonate group can facilitate more complex transformations such as condensations and rearrangements.
The exceptional leaving group ability of the (mono-)chloromethanesulfonate group makes it particularly useful in promoting rearrangement reactions. mdpi.comresearchgate.net In many rearrangements, the departure of a leaving group is the rate-determining step or a critical part of the reaction sequence that allows for the migration of an alkyl or aryl group. The efficiency of the chloromethanesulfonate group can lower the activation energy for such processes, enabling rearrangements that might be difficult with less effective leaving groups. The use of sulfone-stabilized anions can also lead to subsequent rearrangement steps following an initial nucleophilic substitution. google.com
Electron Transfer and Radical Pathways
Electron transfer to or from the this compound molecule can initiate a cascade of reactions, leading to the formation of radical intermediates. These pathways are of interest for understanding its decomposition and reactivity with other species.
While nucleophilic attack on the sulfur atom of sulfonyl chlorides is a well-established and common reaction pathway, the possibility of nucleophilic attack on the chlorine atom of this compound presents an alternative mechanistic consideration. This less common pathway, if operative, would involve the direct interaction of a nucleophile with the chlorine atom, leading to the heterolytic cleavage of the C-Cl bond.
This proposed mechanism would result in the formation of a phenylsulfonylmethyl carbanion and a positively charged chlorine species complexed with the nucleophile. The stability of the resulting carbanion would be a critical factor in the feasibility of this pathway. The phenylsulfonyl group is known to stabilize an adjacent negative charge through resonance and inductive effects, which could make the formation of the phenylsulfonylmethyl carbanion plausible under specific reaction conditions.
Table 1: Factors Influencing the Plausibility of Nucleophilic Attack on Chlorine
| Factor | Description | Implication for this compound |
| Nucleophile Strength | A strong, soft nucleophile would be more likely to attack the larger, more polarizable chlorine atom. | The choice of nucleophile is critical in directing the reaction pathway. |
| Solvent Effects | A polar, aprotic solvent could stabilize the resulting charged species. | Solvent polarity can influence the feasibility of carbanion formation. |
| Electronic Effects | The electron-withdrawing nature of the phenylsulfonyl group stabilizes the potential carbanion. | The inherent structure of the molecule lends some support to this pathway. |
| Leaving Group Ability | The ability of the nucleophile-chlorine complex to act as a leaving group. | This would depend on the specific nucleophile used. |
It is important to note that direct experimental evidence for this specific mechanism in this compound is not extensively documented in the reviewed literature. Theoretical and computational studies on related α-sulfonyl carbanions have explored their structure and stability, which can provide insights into the potential intermediates of such a reaction pathway nih.gov.
In the absence of direct studies on this compound, the consideration of radical pathways in related sulfonate and sulfonyl systems offers valuable insights into its potential reactivity. The initiation of radical reactions can occur through various mechanisms, including photolysis, thermolysis, or electron transfer from a suitable donor.
In related systems, such as sulfamate (B1201201) esters, light-initiated homolysis of an N-Cl bond can generate a chlorine radical and a sulfamyl radical, which then propagates a chain reaction nih.gov. By analogy, it is conceivable that under appropriate energetic conditions (e.g., UV irradiation), the C-Cl or S-C bond in this compound could undergo homolytic cleavage to generate radical intermediates.
Furthermore, studies on the photoinduced electron transfer in estrone (B1671321) sulfonate esters have demonstrated the formation of radical cations researchgate.net. This suggests that this compound could potentially undergo single-electron transfer to form a radical anion, which could then fragment to release a chloride ion and a phenylsulfonylmethyl radical. The fragmentation of radical cations of aryl and thioarylalkanol derivatives has also been a subject of study, providing a basis for understanding potential fragmentation patterns of ionized this compound researchgate.net.
Electrochemical methods have also been employed to generate alkoxysulfonyl radicals from inorganic sulfites and alcohols, which can then participate in further reactions rsc.org. This highlights another potential avenue for initiating radical chemistry involving sulfonate ester-like structures.
The table below summarizes potential radical formation and subsequent reactions based on studies of related organosulfur compounds.
Table 2: Potential Radical Pathways Based on Related Systems
| Initiation Step | Proposed Intermediate Radicals | Potential Subsequent Reactions |
| Homolytic Cleavage (e.g., photolysis) | Phenylsulfonylmethyl radical and Chlorine radical | Hydrogen abstraction, addition to unsaturated systems, radical coupling |
| Single Electron Transfer (SET) | This compound radical anion | Fragmentation to phenylsulfonylmethyl radical and chloride anion |
| Photoinduced Electron Transfer | This compound radical cation | Fragmentation, aryl migration nih.gov |
These considerations from related systems provide a theoretical framework for the potential radical-mediated reactivity of this compound, although specific experimental validation for this compound is needed for confirmation.
Advanced Spectroscopic and Chromatographic Methodologies for Structural and Mechanistic Elucidation
High-Resolution Mass Spectrometry for Molecular Ion Identification and Structural Information
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of Phenyl chloromethanesulfonate (B8650481). This technique provides an exact mass measurement, which can be used to confirm the molecular formula, C₇H₇ClO₃S.
In HRMS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured with very high accuracy. For Phenyl chloromethanesulfonate, the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁶O, ³²S).
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The cleavage of the molecule under the high-energy conditions of the mass spectrometer typically occurs at the weakest bonds. For this compound, characteristic fragmentation would likely involve the loss of the chloromethyl radical (•CH₂Cl) or the phenoxy radical (•OPh), leading to the formation of specific fragment ions that can be detected and identified by their m/z values. This fragmentation data helps to piece together the connectivity of the atoms within the molecule.
Table 1: Predicted HRMS Data for this compound
| Species | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | C₇H₇³⁵ClO₃S | 205.9804 |
| [M+2]⁺ | C₇H₇³⁷ClO₃S | 207.9775 |
| [M-CH₂Cl]⁺ | C₆H₅O₃S | 157.0010 |
Note: The table presents predicted data based on the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. nih.gov It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
¹H and ¹³C NMR spectra provide a fingerprint of the molecule's carbon-hydrogen framework.
In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the phenyl group and the chloromethyl group. The aromatic protons would typically appear in the downfield region (around 7.0-7.5 ppm) and would show a complex splitting pattern due to coupling between adjacent protons. The two methylene (B1212753) protons of the chloromethyl group (CH₂Cl) would appear as a sharp singlet further upfield, likely in the range of 4.5-5.5 ppm, due to the deshielding effect of the adjacent sulfonate and chlorine atoms.
The ¹³C NMR spectrum provides information about the carbon skeleton. The phenyl group would show several distinct signals in the aromatic region (approximately 120-150 ppm). The carbon atom attached to the sulfonate oxygen (ipso-carbon) would be shifted downfield. The carbon of the chloromethyl group would appear at a characteristic chemical shift, influenced by the attached chlorine and sulfur atoms.
These NMR techniques are exceptionally sensitive to changes in the molecular structure. For instance, if this compound undergoes a nucleophilic substitution reaction where the chlorine atom is replaced, the chemical shifts of the methylene protons and carbon in the ¹H and ¹³C NMR spectra would change significantly, providing clear evidence of the transformation. rsc.org
Table 2: Predicted NMR Data for this compound
| Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Phenyl (ortho) | ¹H | ~7.2-7.4 | Multiplet |
| Phenyl (meta) | ¹H | ~7.4-7.6 | Multiplet |
| Phenyl (para) | ¹H | ~7.3-7.5 | Multiplet |
| Chloromethyl | ¹H | ~5.0-5.5 | Singlet |
| Phenyl (ipso-C) | ¹³C | ~148-152 | Singlet |
| Phenyl (ortho-C) | ¹³C | ~122-126 | Singlet |
| Phenyl (meta-C) | ¹³C | ~129-131 | Singlet |
| Phenyl (para-C) | ¹³C | ~127-129 | Singlet |
Note: The table presents predicted data based on analogous structures.
While this compound is not chiral and has limited conformational freedom, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals. ipb.pt
COSY experiments would reveal correlations between coupled protons, helping to assign the specific protons within the phenyl ring.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.
HMBC experiments show correlations between protons and carbons over two or three bonds. This would be crucial for confirming the connectivity between the phenyl ring, the sulfonate group, and the chloromethyl group, for example, by showing a correlation between the methylene protons and the ipso-carbon of the phenyl ring through the intervening O-S bond.
These advanced methods provide a complete and verified picture of the molecular structure. ipb.pt
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. americanpharmaceuticalreview.comcardiff.ac.uk
For this compound, the IR and Raman spectra would be dominated by strong absorptions corresponding to the sulfonate group. The key vibrational modes include:
Asymmetric and Symmetric S=O stretching: These are typically very strong bands in the IR spectrum, appearing in the regions of approximately 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. znaturforsch.com
S-O stretching: The stretch for the S-O single bond of the ester linkage would also be prominent.
C-Cl stretching: A characteristic band for the carbon-chlorine bond would be expected in the fingerprint region, typically around 600-800 cm⁻¹.
Aromatic C-H and C=C stretching: The phenyl group would give rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. dtic.mil
Raman spectroscopy provides complementary information, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. nih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonate (SO₂) | Asymmetric Stretch | 1350 - 1400 |
| Sulfonate (SO₂) | Symmetric Stretch | 1150 - 1200 |
| Phenyl C=C | Ring Stretch | 1450 - 1600 |
| Phenyl C-H | Stretch | 3000 - 3100 |
Note: The table presents typical frequency ranges for the specified functional groups.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the exact positions of all atoms, providing highly accurate measurements of bond lengths, bond angles, and torsion angles. rsc.org
Analysis of a closely related compound, phenyl 2,4,5-trichlorobenzenesulfonate, reveals that the two aryl rings are oriented gauche to one another around the sulfonate S—O bond. nih.gov A similar conformation would be expected for this compound. The crystal structure would also reveal how the molecules pack together in the crystal lattice, highlighting any significant intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking interactions, which govern the physical properties of the solid. nih.goveurjchem.com
Chromatographic Techniques for Separation, Purification, and Monitoring
Chromatography encompasses a range of powerful techniques for separating, identifying, and purifying components of a mixture. nih.gov For a compound like this compound, several chromatographic methods are applicable.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction, for instance, in the synthesis of this compound. nih.gov It allows for a rapid assessment of the number of components in a mixture and can help in optimizing reaction conditions.
Column Chromatography: This is a preparative technique used to purify the compound on a larger scale. journalagent.com this compound, being a moderately polar compound, would typically be purified using a silica (B1680970) gel stationary phase and a mobile phase consisting of a mixture of nonpolar and moderately polar solvents, such as hexanes and ethyl acetate (B1210297).
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient analytical technique for separating, identifying, and quantifying the compound. nih.gov A reversed-phase HPLC method, using a C18 stationary phase and a mobile phase of acetonitrile (B52724) and water, would likely be effective for analyzing the purity of this compound.
Gas Chromatography (GC): Provided that this compound is thermally stable and sufficiently volatile, GC could also be used for its analysis. This technique separates compounds based on their boiling points and interactions with the stationary phase.
These chromatographic methods are essential for obtaining the compound in high purity, which is a prerequisite for accurate spectroscopic analysis and further reactivity studies.
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely employed to monitor the progress of chemical reactions involving this compound. analyticaltoxicology.comnih.gov Its primary use is to qualitatively track the consumption of starting materials and the formation of products over time, helping to determine the reaction's endpoint. libretexts.orgyoutube.com
The process involves spotting a small aliquot of the reaction mixture onto a TLC plate—typically silica gel—alongside reference spots of the starting materials (e.g., this compound and the other primary reactant). libretexts.org The plate is then developed in a chamber containing an appropriate solvent system (eluent). As the solvent moves up the plate, the compounds separate based on their differential partitioning between the stationary phase (silica gel) and the mobile phase (eluent). nih.gov
By observing the disappearance of the reactant spots and the appearance of a new product spot in the reaction mixture lane, a chemist can deduce the progression and completion of the reaction. youtube.comorgsyn.org Visualization is typically achieved under UV light (254 nm), as the aromatic ring in this compound and many related products is UV-active. orgsyn.orgnih.gov Staining with reagents like p-anisaldehyde can also be used for visualization if the compounds are not UV-active. orgsyn.org The relative position of each spot is quantified by its retention factor (Rƒ), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Table 1: Example TLC Monitoring of a this compound Reaction
| Compound | Rƒ Value (7:3 Hexanes:Ethyl Acetate) | Observations at Time (t) |
| This compound (Reactant A) | 0.65 | Spot intensity decreases over time. |
| Nucleophile (Reactant B) | 0.40 | Spot intensity decreases over time. |
| Product | 0.52 | Spot appears and its intensity increases over time until Reactant A or B is consumed. |
This interactive table provides a hypothetical representation of how TLC is used to monitor a reaction. The Rƒ values are illustrative.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation, quantification, and purification of this compound and its derivatives. nih.gov UHPLC offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times, primarily due to the use of columns packed with smaller particles (sub-2 µm). nih.govpageplace.de
For the analysis of sulfonate-containing compounds like this compound, reversed-phase (RP) chromatography is the most common mode. nih.govsielc.com In this setup, a nonpolar stationary phase is used with a polar mobile phase.
Stationary Phases: The most frequently used stationary phases are silica-based particles chemically bonded with alkyl chains, such as C18 (octadecyl) or C8 (octyl). nih.gov Phenyl-bonded columns are also highly effective for separating aromatic compounds like this compound, as they provide unique selectivity through π-π interactions between the stationary phase's phenyl groups and the analyte's aromatic ring. mdpi.comchromatographyonline.comnih.gov
Mobile Phases: Typical mobile phases consist of a mixture of water and an organic solvent like acetonitrile or methanol. sielc.comulaval.ca A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to achieve optimal separation of compounds with varying polarities. nih.govulaval.ca To improve peak shape and resolution, especially for acidic compounds like sulfonates, a small amount of an acid modifier such as formic acid or phosphoric acid is often added to the mobile phase. sielc.comnih.gov
Detection: A Photodiode Array (PDA) or UV-Vis detector is commonly used, as the phenyl group provides strong chromophores for UV detection. ulaval.carsc.org Wavelengths around 254-280 nm are typically effective. ulaval.ca For more definitive identification and structural elucidation, HPLC or UHPLC systems can be coupled with a mass spectrometer (LC-MS). nih.gov
Table 2: Exemplary UHPLC-UV Method Parameters for Phenyl Sulfonate Analysis
| Parameter | Condition | Source |
| System | Waters ACQUITY Arc UHPLC | ulaval.ca |
| Column | CORTECS C18+ (3.0 mm x 50 mm, 2.7 µm) | ulaval.ca |
| Mobile Phase | A: Water, B: Methanol | ulaval.ca |
| Gradient | 60:40 (A:B) to 0:100 over 4 minutes | ulaval.ca |
| Flow Rate | 1.0 mL/min | ulaval.ca |
| Detection | UV at 280 nm | ulaval.ca |
| Analysis Time | ~5.5 minutes | ulaval.ca |
This interactive table summarizes typical conditions for analyzing phenyl sulfonate compounds, based on established methods for similar structures. ulaval.ca
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for separating and identifying volatile and semi-volatile organic compounds. nih.govnih.gov While this compound itself is a relatively non-volatile compound unsuitable for direct GC analysis, GC-MS is invaluable for identifying volatile impurities, reactants, or degradation products that may be present in a sample or arise during a reaction. mdpi.com For instance, the synthesis of this compound might involve volatile precursors, or its decomposition under certain conditions could yield smaller, more volatile molecules such as phenols or other aromatic compounds. mdpi.commdpi.com
The GC-MS process involves two main stages:
Gas Chromatography (GC): A sample is injected into the instrument, where it is vaporized. An inert carrier gas (e.g., helium) sweeps the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase that interacts differently with various compounds, causing them to separate based on their boiling points and polarities. mdpi.com
Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized (typically by electron impact, EI), causing the molecules to fragment into characteristic patterns. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a unique "fingerprint" for the compound. nih.gov By comparing this spectrum to established libraries, the identity of the volatile product can be confirmed. nih.govresearchgate.net
This method is highly sensitive and specific, capable of detecting trace levels of volatile contaminants or byproducts. nih.govresearchgate.net
Table 3: Potential Volatile Byproducts in this compound Analysis and Their GC-MS Signatures
| Potential Compound | Formula | Typical m/z Fragments |
| Phenol (B47542) | C₆H₆O | 94 (M+), 66, 65, 39 |
| Benzene | C₆H₆ | 78 (M+), 77, 52, 51, 50 |
| Chloromethane | CH₃Cl | 52, 50 (M+), 49, 15 |
| Sulfur Dioxide | SO₂ | 64 (M+), 48, 32 |
This interactive table lists hypothetical volatile compounds that could be identified by GC-MS during the analysis of this compound reactions, along with their characteristic mass-to-charge ratio fragments.
Theoretical and Computational Chemistry Studies on Phenyl Chloromethanesulfonate
Electronic Structure Analysis and Bonding Characteristics
The bonding in Phenyl chloromethanesulfonate (B8650481) involves covalent linkages between the constituent atoms. The phenyl ring is an aromatic system with delocalized π-electrons. The sulfonate group features polar covalent bonds between sulfur and oxygen atoms, and the chloromethyl group contains a polar carbon-chlorine bond. Theoretical calculations can provide detailed information about bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule. mdpi.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and charge transfer characteristics of a molecule. researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net A large gap suggests high stability, while a small gap indicates high reactivity. researchgate.net
For Phenyl chloromethanesulfonate, the HOMO is likely to be localized on the electron-rich phenyl ring, while the LUMO may be centered on the sulfonate or chloromethyl group, which are more electrophilic. The analysis of these orbitals can predict the sites for nucleophilic and electrophilic attack. The energy of the HOMO is related to the ionization potential, representing the ability to donate an electron, whereas the LUMO energy relates to the electron affinity, the ability to accept an electron. This analysis helps in understanding intramolecular charge transfer processes. nih.gov
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -8.50 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap | 7.30 |
Note: These are representative values to illustrate the concept.
Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions and charge delocalization within a molecule. researchgate.net It provides a description of the bonding in terms of localized orbitals and examines the interactions between filled (donor) and empty (acceptor) orbitals. These interactions contribute to the stability of the molecule. nih.gov
In this compound, NBO analysis can reveal hyperconjugative interactions between the lone pairs of the oxygen atoms in the sulfonate group and the antibonding orbitals of adjacent bonds. It can also elucidate the delocalization of electron density from the phenyl ring to the sulfonate group. The extent of these interactions can be quantified by second-order perturbation theory analysis of the Fock matrix in the NBO basis, which provides the stabilization energy associated with each donor-acceptor interaction. researchgate.net
Table 2: Illustrative NBO Analysis for Key Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (O) | σ* (S-O) | 5.2 |
| LP (O) | σ* (S-C) | 2.8 |
| π (C-C) of Phenyl | σ* (O-S) | 1.5 |
Note: These values are illustrative and represent potential interactions.
Conformation and Stereochemical Predictions
The three-dimensional structure and conformational preferences of this compound can be predicted using computational methods. The molecule has several rotatable bonds, including the C-O bond connecting the phenyl ring to the sulfonate group and the S-C bond. The rotation around these bonds leads to different conformers with varying energies.
Computational potential energy surface scans can be performed by systematically rotating these bonds to identify the most stable conformations (global and local minima). The results of such studies are crucial for understanding how the molecule's shape influences its physical and chemical properties. For molecules with stereocenters, these methods can also predict the relative stabilities of different stereoisomers.
Prediction of Reactivity Descriptors and Selectivity
Quantum chemical calculations can be used to determine various reactivity descriptors that help in predicting the chemical behavior and selectivity of this compound. researchgate.net These descriptors are derived from the electronic properties of the molecule, often from the HOMO and LUMO energies.
Some key reactivity descriptors include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's electrophilic character.
These descriptors can be used to predict the regioselectivity and stereoselectivity of reactions involving this compound.
Table 3: Exemplary Calculated Reactivity Descriptors for this compound
| Descriptor | Formula | Value (a.u.) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 8.50 |
| Electron Affinity (A) | -ELUMO | 1.20 |
| Electronegativity (χ) | (I+A)/2 | 4.85 |
| Chemical Hardness (η) | (I-A)/2 | 3.65 |
| Chemical Softness (S) | 1/(2η) | 0.137 |
| Electrophilicity Index (ω) | χ2/(2η) | 3.22 |
Note: These values are calculated based on the hypothetical energies in Table 1.
Application of Quantum Mechanical Methods in Elucidating Reaction Mechanisms
Quantum mechanical (QM) methods are invaluable for elucidating the detailed mechanisms of chemical reactions. researchgate.net They allow for the study of the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. By calculating the energies of these species, the reaction pathway and the activation energy barriers can be determined, providing a deeper understanding of the reaction kinetics and thermodynamics. rsc.org
For this compound, QM methods could be used to investigate various reactions, such as nucleophilic substitution at the sulfur atom or at the chloromethyl carbon. These calculations can help to distinguish between different possible mechanisms, such as concerted or stepwise pathways. researchgate.net
Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost. researchgate.net DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.
In the context of this compound, DFT could be employed to:
Optimize the geometries of reactants, intermediates, and products.
Calculate the energies of transition states to determine reaction barriers. researchgate.net
Simulate vibrational frequencies to characterize stationary points on the potential energy surface and to calculate zero-point vibrational energies.
Incorporate solvent effects using continuum solvation models to simulate reactions in solution. mdpi.com
By performing these calculations, a detailed mechanistic picture of reactions involving this compound can be constructed, providing insights into the factors that control the reaction's outcome. rsc.orgmdpi.com
Investigation of Potential Energy Surfaces and Transition States
The potential energy surface (PES) is a foundational concept in computational chemistry, offering a multidimensional map of a molecule's energy as a function of its geometry. rsc.org By exploring the PES of this compound, scientists can identify stable isomers, conformational minima, and the pathways of chemical reactions. nih.gov A critical aspect of this exploration is the identification of transition states, which are the saddle points on the PES that connect reactants to products.
Theoretical studies would involve mapping the energetic landscape for reactions involving this compound, such as nucleophilic substitution or elimination. The investigation of the PES for a reaction begins with the identification of the reactants and products, which correspond to local minima on the surface. nih.gov The pathway connecting these minima invariably passes through a transition state, the geometry and energy of which are crucial for determining the reaction's feasibility and rate.
The search for transition states on the this compound PES would employ sophisticated algorithms that optimize the molecular structure to find a first-order saddle point. Once located, the structure of the transition state provides vital information about the mechanism of the reaction, including which bonds are breaking and forming. The energy of the transition state relative to the reactants determines the activation energy barrier, a key parameter in chemical kinetics. For instance, in a hypothetical nucleophilic attack on the sulfur atom of this compound, computational methods could precisely characterize the geometry of the pentacoordinate sulfur intermediate, which would represent a transition state or a high-energy intermediate.
Intrinsic Reaction Coordinate (IRC) calculations are often performed after a transition state has been identified to confirm that it indeed connects the desired reactants and products on the potential energy surface. This computational technique traces the minimum energy path downhill from the transition state, providing a clear visualization of the reaction trajectory.
Computational Spectroscopic Studies (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational spectroscopy serves as a vital tool for interpreting and predicting the spectroscopic features of molecules. By calculating properties such as vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts, researchers can gain insights that complement and aid in the analysis of experimental data.
Vibrational Frequencies:
Theoretical calculations of the vibrational frequencies of this compound would be performed using methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). These calculations yield a set of normal modes of vibration and their corresponding frequencies. The predicted infrared (IR) and Raman spectra can then be generated, which are instrumental in assigning the peaks observed in experimental spectra.
For this compound, key vibrational modes would include the stretching frequencies of the S=O and S-O bonds in the sulfonate group, the C-S bond, the C-Cl bond, and various vibrations associated with the phenyl ring. The calculated frequencies and intensities provide a detailed vibrational signature of the molecule.
Table 1: Hypothetical Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| Asymmetric SO₂ Stretch | 1380 |
| Symmetric SO₂ Stretch | 1190 |
| S-O-C Stretch | 1050 |
| C-S Stretch | 750 |
| C-Cl Stretch | 700 |
| Phenyl Ring C-H Stretch | 3100-3000 |
Note: This table is illustrative and based on typical frequency ranges for these functional groups. Actual calculated values would depend on the specific computational method and basis set used.
NMR Chemical Shifts:
The prediction of NMR chemical shifts through computational methods has become an increasingly accurate and valuable tool in structural elucidation. Using techniques like the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the ¹H and ¹³C NMR chemical shifts of this compound.
These calculations would provide theoretical chemical shift values for each unique proton and carbon atom in the molecule. By comparing the calculated shifts with experimental data, a definitive assignment of the NMR spectrum can be achieved. The calculations would be expected to reproduce the characteristic downfield shift of the aromatic protons and carbons, as well as the chemical shifts of the chloromethyl group's carbon and protons, which are influenced by the electronegative chlorine and sulfonate groups.
Table 2: Hypothetical Calculated ¹³C and ¹H NMR Chemical Shifts for this compound
| Atom | Calculated Chemical Shift (ppm) |
|---|---|
| ¹³C NMR | |
| C (ipso-phenyl) | 150 |
| C (ortho-phenyl) | 122 |
| C (meta-phenyl) | 130 |
| C (para-phenyl) | 127 |
| CH₂Cl | 45 |
| ¹H NMR | |
| H (ortho-phenyl) | 7.4 |
| H (meta-phenyl) | 7.6 |
| H (para-phenyl) | 7.5 |
Note: This table is illustrative. The actual calculated values would be benchmarked against a reference compound (e.g., TMS) and would vary with the computational level of theory and solvent model used.
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Pathways (e.g., Green Chemistry Principles)
Traditional methods for the synthesis of sulfonate esters often involve the use of hazardous reagents like sulfonyl chlorides and chlorinated solvents, leading to the generation of significant chemical waste. rsc.orgmdpi.com The principles of green chemistry are increasingly being applied to develop more environmentally benign and sustainable synthetic routes.
Future research in this area is expected to focus on several key strategies:
Alternative Reagents and Catalysts: The development of novel sulfonating agents that are less corrosive and easier to handle than traditional sulfonyl chlorides is a primary objective. rsc.org The use of recyclable ionic liquids as both reagents and solvents presents a promising green alternative, eliminating the need for additional volatile organic compounds (VOCs). organic-chemistry.org Furthermore, exploring transition-metal-catalyzed reactions and electro-oxidative methods could provide more efficient and selective pathways to sulfonate esters. rsc.org
Benign Reaction Media: Replacing conventional organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents is a critical aspect of sustainable synthesis. mdpi.com Water, in particular, is an attractive solvent due to its low cost, non-toxicity, and non-flammability. mdpi.com
Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle of green chemistry. This involves minimizing the use of protecting groups and developing one-pot or tandem reactions to reduce the number of synthetic steps and purification processes. mdpi.com
A comparison of traditional and emerging green synthetic approaches for sulfonate esters is presented in the table below.
| Feature | Traditional Methods | Green Chemistry Approaches |
| Sulfonating Agent | Sulfonyl chlorides rsc.org | Ionic liquids, sulfinic acids, sulfonyl hydrazides rsc.orgorganic-chemistry.org |
| Solvent | Dichloromethane, other chlorinated solvents mdpi.com | Water, ionic liquids, supercritical fluids mdpi.comorganic-chemistry.org |
| Catalyst | Often requires stoichiometric bases | Recyclable catalysts (e.g., transition metals) rsc.org |
| Waste Generation | Significant, including corrosive byproducts rsc.orgmdpi.com | Minimized, with potential for catalyst and solvent recycling organic-chemistry.org |
| Reaction Conditions | Often harsh (e.g., low temperatures) rsc.org | Milder conditions, potentially room temperature mdpi.com |
Advanced Mechanistic Insights via Combined Experimental and Computational Approaches
A thorough understanding of the reaction mechanisms governing the formation and reactivity of phenyl chloromethanesulfonate (B8650481) is crucial for optimizing existing synthetic methods and designing novel transformations. The synergy between experimental techniques and computational modeling provides a powerful tool for elucidating complex reaction pathways.
Future research will likely focus on:
In-situ Spectroscopic Analysis: Techniques such as NMR, IR, and Raman spectroscopy can be used to monitor reactions in real-time, providing valuable data on the formation and consumption of intermediates.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate transition state energies, and predict the influence of substituents on reactivity. acs.orgresearchgate.net These theoretical studies can provide insights into aspects of the reaction that are difficult to probe experimentally. researchgate.net
For instance, combined experimental and computational studies on the alkaline hydrolysis of sulfonate esters have been instrumental in distinguishing between concerted and stepwise mechanisms. acs.org Such studies help in understanding the role of the leaving group and the nature of the transition state. acs.org
Integration with Flow Chemistry and High-Throughput Screening for Synthesis Optimization
Flow chemistry and high-throughput screening (HTS) are transformative technologies that can significantly accelerate the optimization of synthetic processes.
Flow Chemistry: Conducting reactions in continuous flow reactors offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automated process control and scale-up. acs.orgnih.gov The integration of flow chemistry with the synthesis of sulfonate esters could lead to more efficient and reproducible manufacturing processes. acs.org
High-Throughput Screening (HTS): HTS allows for the rapid screening of a large number of reaction conditions (e.g., catalysts, solvents, temperatures) in parallel, using miniaturized reaction formats. youtube.comscienceintheclassroom.org This approach can dramatically reduce the time and resources required to identify optimal reaction conditions for the synthesis of phenyl chloromethanesulfonate and its derivatives. youtube.com
The combination of flow chemistry and HTS creates a powerful platform for automated synthesis optimization. rsc.org An automated flow system can be programmed to systematically vary reaction parameters and analyze the output in real-time, enabling the rapid identification of the most efficient and selective reaction conditions.
| Technology | Key Advantages for Synthesis Optimization |
| Flow Chemistry | Improved safety, enhanced heat and mass transfer, ease of scale-up, potential for automation. acs.orgnih.gov |
| High-Throughput Screening | Rapid screening of multiple reaction parameters, miniaturization reduces reagent consumption, accelerates discovery of optimal conditions. youtube.comscienceintheclassroom.org |
Computational Design of this compound Derivatives for Targeted Reactivity and Selectivity
Computational chemistry and molecular modeling are becoming indispensable tools in the rational design of new molecules with specific properties. By establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR), it is possible to predict the reactivity and selectivity of novel this compound derivatives before they are synthesized. nih.govresearchgate.net
Future research in this area will likely involve:
Development of Predictive Models: Using computational methods to build robust models that correlate the structural features of this compound derivatives with their reactivity (e.g., as alkylating agents) and selectivity in various chemical transformations. nih.gov
Virtual Screening: Employing these predictive models to screen large virtual libraries of potential derivatives to identify candidates with desired properties for specific applications.
In Silico Design of Functional Molecules: Designing novel derivatives with tailored electronic and steric properties to achieve high selectivity in complex chemical reactions or to act as targeted probes in biological systems. rsc.org
For example, computational studies can be used to design derivatives with specific leaving group abilities, allowing for fine-tuning of their reactivity in nucleophilic substitution reactions. acs.org
Expanding Environmental Chemistry Research to Diverse Systems
While the environmental fate of related compounds like linear alkylbenzene sulfonates (LAS) has been studied, there is a need for more comprehensive research on the environmental behavior of this compound and its transformation products. nih.govnih.gov
Future research should address:
Biodegradation Pathways: Investigating the microbial degradation of this compound in various environmental compartments, such as soil, water, and sediment, to identify the microorganisms involved and elucidate the degradation pathways. nih.govresearchgate.nethibiscuspublisher.com
Abiotic Degradation: Studying the rates and mechanisms of abiotic degradation processes, such as hydrolysis and photolysis, under different environmental conditions.
Ecotoxicity: Assessing the potential toxicity of this compound and its degradation products to a range of aquatic and terrestrial organisms.
Analytical Method Development: Developing sensitive and selective analytical methods for the detection and quantification of this compound and its metabolites in complex environmental matrices.
Understanding the environmental persistence, mobility, and potential ecological effects of this compound is crucial for ensuring its safe and sustainable use.
Q & A
Q. How can phenyl chloromethanesulfonate be synthesized and characterized for use in organic reactions?
this compound (CAS 90218-71-6) is typically synthesized via sulfonation of chloromethanesulfonic acid derivatives with phenol under controlled conditions. Key steps include:
- Synthesis : Reacting chloromethanesulfonyl chloride with phenol in anhydrous dichloromethane, using a base like pyridine to neutralize HCl byproducts .
- Characterization : Validate purity via H NMR (δ 7.3–7.5 ppm for aromatic protons, δ 4.2 ppm for -SO-O-CH-Cl) and LC-MS (M+Na peak at m/z 235) . Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 3:1) with UV detection at 254 nm .
Q. What experimental precautions are critical when handling this compound?
- Safety : Use fume hoods and nitrile gloves due to its lachrymatory and hydrolytic sensitivity. Avoid aqueous conditions unless intentional (e.g., controlled hydrolysis).
- Storage : Keep in anhydrous solvents (e.g., DCM or THF) under inert gas (N/Ar) at –20°C to prevent decomposition .
- Cross-contamination : Use separate pipette tips for reagents and samples to avoid side reactions .
Advanced Research Questions
Q. How does this compound compare to mesylates in nucleophilic substitution reactions?
Chloromethanesulfonates exhibit superior leaving-group ability compared to mesylates (e.g., in cyclic ether formation). Mechanistic studies show:
- Reactivity : The -SO-O-CH-Cl group undergoes faster nucleophilic attack due to enhanced electrophilicity from the electron-withdrawing sulfonate and chloride .
- Experimental Evidence : In Zn(OAc)-mediated cyclization, this compound achieves 85% yield for seven-membered ethers vs. 62% with mesylates .
- Optimization : Adjust Lewis acid concentration (e.g., 0.1–0.3 M Zn(OAc)) to balance reaction rate and byproduct formation .
Q. How can researchers resolve contradictions in reported reaction pathways involving this compound?
Conflicting data (e.g., competing SN2 vs. elimination pathways) require:
- Mechanistic Probes : Use deuterated solvents (DO) to track proton transfer steps or Cl isotopic labeling to trace leaving-group behavior .
- Statistical Analysis : Apply multivariate regression to identify variables (temperature, solvent polarity) most strongly correlated with product ratios .
- Bias Mitigation : Ensure double-blinding in catalytic studies and report allocation concealment to reduce overestimation of yield efficacy .
Q. What advanced analytical techniques are recommended for studying this compound’s role in C–C bond rearrangements?
- Spectroscopy : Use C NMR to track carbocation intermediates (e.g., δ 80–90 ppm for bicyclooxonium ions) .
- Chromatography : Employ UPLC-PDA (C18 column, acetonitrile/water gradient) to resolve polar byproducts .
- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict transition-state geometries and validate experimental activation energies .
Q. How can researchers ensure reproducibility in synthetic protocols using this compound?
- Documentation : Follow PRISMA guidelines for systematic reporting of reaction conditions (e.g., solvent purity, stirring rate, humidity) .
- Data Sharing : Publish raw NMR and LC-MS spectra in supplementary materials, adhering to Beilstein Journal of Organic Chemistry’s standards .
- Reagent Validation : Pre-test chloromethanesulfonyl chloride purity via titration (≥98% by AgNO assay) to avoid batch-to-batch variability .
Methodological Guidance
Q. What strategies are effective for troubleshooting low yields in this compound-mediated reactions?
- Stepwise Analysis :
Byproduct Identification : Use high-resolution MS to detect sulfonic acid derivatives (e.g., m/z 157.98 for HSO adducts).
Kinetic Profiling : Perform time-course experiments (sampling every 15 min) to identify premature hydrolysis or side reactions .
Solvent Screening : Test aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce water interference .
Q. How should researchers design experiments to explore novel applications of this compound?
- Hypothesis-Driven Workflows :
- Target Synthesis : Use retrosynthetic analysis to prioritize derivatives with enhanced leaving-group potential (e.g., fluorinated analogs) .
- High-Throughput Screening : Employ 96-well plates to test reaction conditions (temperature, catalyst loadings) in parallel .
- Ethical Compliance : For biomedical applications, follow IRB protocols for cytotoxicity testing (e.g., MTT assays on human cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
